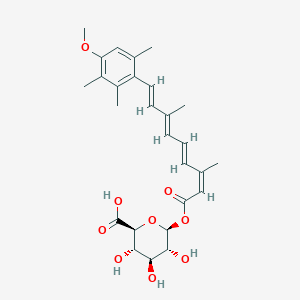

13-cis Acitretin O-beta-D-Glucuronide

描述

13-cis Acitretin O-beta-D-Glucuronide: is a metabolite of acitretin, a retinoid used primarily in the treatment of severe psoriasis. This compound is formed through the glucuronidation of 13-cis acitretin, which involves the addition of a glucuronic acid moiety to the parent molecule. This modification enhances the solubility and excretion of the compound from the body .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin O-beta-D-Glucuronide typically involves the glucuronidation of 13-cis acitretin. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor. The reaction conditions often include a buffered aqueous solution at a pH optimal for UGT activity, typically around pH 7.4 .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product. The final product is then purified using chromatographic techniques .

化学反应分析

Types of Reactions: 13-cis Acitretin O-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, hydroxides, or amines under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

科学研究应用

Pharmacokinetics and Metabolism

The pharmacokinetics of 13-cis Acitretin O-beta-D-Glucuronide have been studied extensively. Following administration, acitretin undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including the glucuronide conjugate. Studies indicate that UDP-glucuronosyltransferase isoforms (UGTs) play a critical role in this metabolism, with UGT1A3 and UGT1A9 being the most active towards 13-cis acitretin .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2.7 hours post-dose |

| Half-life | ~49 hours |

| Protein Binding | 99.9% |

| Major Metabolites | 4-oxo-13-cis-retinoic acid, 13-cis-retinoyl-beta-glucuronide |

Dermatological Treatments

- Psoriasis : Acitretin is FDA-approved for treating severe forms of psoriasis, where its metabolite may enhance therapeutic efficacy by improving skin cell differentiation and reducing inflammation .

- Chemoprevention : The compound has been explored for chemoprevention of nonmelanoma skin cancers, particularly in patients with a history of skin malignancies .

Oncology

Recent studies have highlighted the potential of this compound in oncology, particularly concerning neuroblastoma treatment. Research indicates that both 13-cis acitretin and its metabolite exhibit similar efficacy in inhibiting proliferation and promoting differentiation in neuroblastoma cell lines .

Case Study 1: Neuroblastoma Treatment

A clinical investigation involving pediatric patients with high-risk neuroblastoma treated with isotretinoin (13-cis-retinoic acid) demonstrated varying responses based on plasma concentrations of the drug and its metabolites. The study emphasized the importance of monitoring plasma levels to optimize therapeutic outcomes .

Case Study 2: Skin Cancer Prevention

In a cohort study assessing patients undergoing organ transplantation, acitretin was administered as a preventive measure against skin cancers. Results indicated a significant reduction in the incidence of nonmelanoma skin cancers among patients receiving acitretin compared to controls .

作用机制

The mechanism of action of 13-cis Acitretin O-beta-D-Glucuronide involves its interaction with retinoid receptors in the skin. These receptors, including retinoic acid receptors (RAR) and retinoid X receptors (RXR), help regulate the growth and differentiation of skin cells. By binding to these receptors, the compound can modulate gene expression and reduce the excessive cell proliferation and keratinization seen in conditions like psoriasis .

相似化合物的比较

13-cis Acitretin: The parent compound, which is also used in the treatment of severe psoriasis.

All-trans Retinoic Acid: Another retinoid with similar therapeutic applications but different metabolic pathways.

Etretinate: A related compound with a longer half-life and different pharmacokinetic properties.

Uniqueness: 13-cis Acitretin O-beta-D-Glucuronide is unique due to its enhanced solubility and excretion profile, which makes it a valuable metabolite for studying the pharmacokinetics and metabolism of acitretin .

生物活性

13-cis Acitretin O-beta-D-Glucuronide is a significant metabolite of acitretin, a second-generation retinoid widely used in dermatology, particularly for treating severe psoriasis. This compound is formed through the glucuronidation of 13-cis acitretin, which enhances its solubility and facilitates excretion from the body. Understanding the biological activity of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Chemical Structure and Formation

The molecular formula for this compound is C₃₁H₃₉O₇, characterized by a retinoid backbone modified with a glucuronic acid moiety. The glucuronidation process occurs via the action of UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the hydroxyl group of acitretin, enhancing its pharmacokinetic properties.

The primary biological activity of this compound involves its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions influence gene expression related to cellular differentiation and proliferation. The compound has been shown to:

- Reduce sebum production in sebocytes.

- Induce apoptosis in keratinocytes.

- Modulate inflammatory pathways , which is particularly beneficial in treating psoriasis.

Pharmacokinetics and Metabolism

The glucuronidation of 13-cis acitretin alters its pharmacological profile, potentially reducing systemic toxicity while maintaining therapeutic efficacy. Studies indicate that this metabolite may inhibit reactions mediated by UDP-glucuronosyltransferase 1A9, affecting drug metabolism and clearance. Additionally, it can be metabolized into various other compounds, including 4-hydroxy-13-cis-retinoic acid and 4-oxo-13-cis-retinoic acid, which are significant metabolites found in human plasma .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several studies have examined the effects of this compound in clinical settings:

- Psoriasis Treatment : A clinical trial demonstrated that patients treated with acitretin showed improved skin conditions, attributed to both the parent compound and its glucuronide metabolite. Patients experienced reduced scaling and erythema.

- Neuroblastoma Cell Lines : Research involving neuroblastoma cell lines indicated that metabolites like 4-oxo-13-cis-retinoic acid exhibited similar anti-proliferative effects as 13-cis Acitretin, suggesting a potential role for its metabolites in cancer therapy .

- Depression-like Behaviors in Animal Models : Studies assessing behavioral outcomes in rats treated with retinoids indicated no significant increase in depression-like behaviors, suggesting that the therapeutic doses of 13-cis Acitretin and its metabolites do not adversely affect mood or behavior .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDSEGJHOGTFE-HTUSQDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746964 | |

| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146090-81-5 | |

| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。